molecular formula C28H32N2O3 B11019426 1-(4-Benzhydrylpiperazino)-3-(3,4-dimethoxyphenyl)-1-propanone

1-(4-Benzhydrylpiperazino)-3-(3,4-dimethoxyphenyl)-1-propanone

Cat. No.: B11019426
M. Wt: 444.6 g/mol
InChI Key: ZPSQODAXQFLLRQ-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazino)-3-(3,4-dimethoxyphenyl)-1-propanone is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a benzhydryl group and a propanone chain attached to a dimethoxyphenyl group. Its unique structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Benzhydrylpiperazino)-3-(3,4-dimethoxyphenyl)-1-propanone typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:

    Formation of the Piperazine Ring: This step involves the cyclization of appropriate diamines under controlled conditions.

    Substitution with Benzhydryl Group: The piperazine ring is then substituted with a benzhydryl group using reagents like benzhydryl chloride in the presence of a base.

    Attachment of the Propanone Chain: The final step involves the attachment of the propanone chain to the dimethoxyphenyl group through a series of reactions, including alkylation and condensation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and advanced reaction conditions.

Chemical Reactions Analysis

1-(4-Benzhydrylpiperazino)-3-(3,4-dimethoxyphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Benzhydrylpiperazino)-3-(3,4-dimethoxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Benzhydrylpiperazino)-3-(3,4-dimethoxyphenyl)-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

1-(4-Benzhydrylpiperazino)-3-(3,4-dimethoxyphenyl)-1-propanone can be compared with similar compounds such as:

    1-(4-Benzhydrylpiperazino)-3-phenyl-1-propanone: Lacks the dimethoxy groups, leading to different chemical properties and biological activities.

    1-(4-Benzhydrylpiperazino)-3-(3,4-dihydroxyphenyl)-1-propanone: Contains hydroxyl groups instead of methoxy groups, affecting its reactivity and interactions.

    1-(4-Benzhydrylpiperazino)-3-(3,4-dimethoxyphenyl)-1-butanone: Has an extended carbon chain, influencing its physical and chemical properties.

Properties

Molecular Formula

C28H32N2O3

Molecular Weight

444.6 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C28H32N2O3/c1-32-25-15-13-22(21-26(25)33-2)14-16-27(31)29-17-19-30(20-18-29)28(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-13,15,21,28H,14,16-20H2,1-2H3

InChI Key

ZPSQODAXQFLLRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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